molecular formula C20H28N4O2S B2454562 N-((4-cyclohexyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-47-2

N-((4-cyclohexyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2454562
CAS No.: 476448-47-2
M. Wt: 388.53
InChI Key: IDPJSRFRRVOUFK-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a 1,2,4-triazole ring attached to the benzamide nitrogen via a methylene group. The triazole ring has a cyclohexyl group and an isopropylthio group attached to it. The benzamide moiety has a methoxy group at the para position .


Molecular Structure Analysis

The compound contains a benzamide moiety, a 1,2,4-triazole ring, and a cyclohexyl group, which are all sp3 hybridized . The isopropylthio group attached to the triazole ring might contribute to the compound’s lipophilicity, potentially affecting its biological activity.


Chemical Reactions Analysis

The compound might undergo various chemical reactions, such as hydrolysis of the amide bond or substitution reactions at the methoxy group .

Scientific Research Applications

Chemical Synthesis and Characterization

Compounds with structural motifs similar to "N-((4-cyclohexyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" have been synthesized and characterized, demonstrating the chemical feasibility and the structural diversity attainable through organic synthesis. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, showcasing the complexity and potential biological relevance of such structures (Sañudo et al., 2006).

Antimicrobial Properties

Several compounds incorporating the 4-methoxybenzamide moiety have been shown to possess significant antimicrobial properties. For example, a study on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole rings revealed valuable therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).

Potential in Drug Development

The exploration of synthetic opioids and their analogs has underscored the importance of chemical modifications in developing drugs with favorable side-effect profiles. Although the compound is not an opioid, the synthetic and analytical approaches used in these studies reflect the broader applicability of chemical synthesis in drug discovery, including the identification and characterization of new psychoactive substances (Elliott et al., 2016).

Enzyme Inhibition and Biological Activity

The modification of small molecules to improve their enzyme inhibitory activity is a crucial aspect of medicinal chemistry. For instance, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their lipase and α-glucosidase inhibition, showcasing the potential for such compounds to serve as leads for developing new therapeutic agents (Bekircan et al., 2015).

Future Directions

The compound could be studied for potential biological activities given the known activities of benzamide and triazole derivatives . Further studies could also focus on understanding its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-14(2)27-20-23-22-18(24(20)16-7-5-4-6-8-16)13-21-19(25)15-9-11-17(26-3)12-10-15/h9-12,14,16H,4-8,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPJSRFRRVOUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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